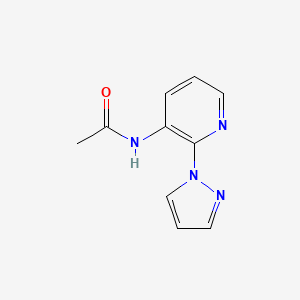![molecular formula C16H16N4O B7539206 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide, also known as MPAQ, is a chemical compound that has been studied for its potential use in scientific research. MPAQ is a quinoline derivative that has been synthesized using various methods.
作用机制
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound may also inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may improve cognitive function and memory.
实验室实验的优点和局限性
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anticancer and Alzheimer's disease treatment potential. However, this compound has some limitations. It has low solubility in water, which can make it difficult to use in experiments. This compound also has low stability, which can lead to degradation over time.
未来方向
There are several future directions for the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide. One direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have anticancer and Alzheimer's disease treatment potential, as well as other biochemical and physiological effects. While it has some limitations, this compound has several advantages for lab experiments. There are several future directions for the study of this compound, including its potential use in the treatment of other diseases and the study of its mechanism of action.
合成方法
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide can be synthesized using various methods, including the reaction of 8-chloroquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a coupling agent. The yield of this compound synthesis can range from 30-80%.
科学研究应用
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain.
属性
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19(10-12-9-18-20(2)11-12)16(21)14-7-3-5-13-6-4-8-17-15(13)14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYUFZTNIOMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)

![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)